molecular formula C18H25N3O3 B4719477 1-(4-acetamidophenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-acetamidophenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4719477
M. Wt: 331.4 g/mol
InChI Key: NIXDTVQMDFMXRS-UHFFFAOYSA-N
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Description

1-(4-acetamidophenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound

Properties

IUPAC Name

1-(4-acetamidophenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-5-18(3,4)20-17(24)13-10-16(23)21(11-13)15-8-6-14(7-9-15)19-12(2)22/h6-9,13H,5,10-11H2,1-4H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXDTVQMDFMXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetamidophenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-acetamidophenyl derivatives and pyrrolidine carboxylic acid derivatives. Common synthetic routes could involve:

    Amidation reactions: Combining an amine with a carboxylic acid derivative.

    Acylation reactions: Introducing an acyl group into the molecule.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetamidophenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

1-(4-acetamidophenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide could have various scientific research applications, including:

    Chemistry: Studying its reactivity and properties.

    Biology: Investigating its potential as a biochemical probe or drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its properties in materials science or as a chemical intermediate.

Mechanism of Action

The mechanism of action for 1-(4-acetamidophenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating receptor activity: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-acetamidophenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(4-acetamidophenyl)-N-(2-ethylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-(4-acetamidophenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide may have unique properties such as specific binding affinities, reactivity, or stability that distinguish it from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-acetamidophenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-acetamidophenyl)-N-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxamide

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